molecular formula C11H17O5P B1463372 (R)-(-)-Phencyphos Hydrate CAS No. 953776-24-4

(R)-(-)-Phencyphos Hydrate

Cat. No.: B1463372
CAS No.: 953776-24-4
M. Wt: 260.22 g/mol
InChI Key: MHOPBMJZQKXMOE-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(-)-Phencyphos Hydrate is a chiral phosphine ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions. This compound is particularly valuable in the field of organic chemistry for its role in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Scientific Research Applications

®-(-)-Phencyphos Hydrate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It plays a role in the development of chiral drugs, which are essential for achieving the desired therapeutic effects with minimal side effects.

    Industry: ®-(-)-Phencyphos Hydrate is used in the production of agrochemicals and other specialty chemicals that require high enantioselectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(-)-Phencyphos Hydrate can be synthesized through several methods. One common approach involves the reaction of a phosphine precursor with a chiral auxiliary under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran or dichloromethane and is carried out at low temperatures to maintain the integrity of the chiral center. The resulting product is then purified through recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-Phencyphos Hydrate often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is subjected to rigorous quality control measures to ensure its suitability for use in pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

®-(-)-Phencyphos Hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphine compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ®-(-)-Phencyphos Hydrate involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. This is achieved through the formation of a chiral transition state, which stabilizes the desired enantiomer and lowers the activation energy for its formation.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-Phencyphos Hydrate: The enantiomer of ®-(-)-Phencyphos Hydrate, used in similar applications but induces the opposite enantioselectivity.

    ®-(-)-BINAP: Another chiral phosphine ligand with a similar structure but different steric and electronic properties.

    ®-(-)-DIPAMP: A chiral phosphine ligand used in asymmetric hydrogenation reactions.

Uniqueness

®-(-)-Phencyphos Hydrate is unique in its ability to provide high enantioselectivity in a wide range of catalytic reactions. Its specific chiral environment and electronic properties make it particularly effective in the synthesis of enantiomerically pure compounds. Compared to other chiral phosphine ligands, ®-(-)-Phencyphos Hydrate offers a balance of steric and electronic effects that enhance its performance in asymmetric catalysis.

Properties

IUPAC Name

(4R)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O4P.H2O/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,12,13);1H2/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOPBMJZQKXMOE-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=CC=C2)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COP(=O)(O[C@@H]1C2=CC=CC=C2)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672922
Record name (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2lambda~5~-dioxaphosphinan-2-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953776-24-4
Record name (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2lambda~5~-dioxaphosphinan-2-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-Phencyphos Hydrate
Reactant of Route 2
(R)-(-)-Phencyphos Hydrate
Reactant of Route 3
(R)-(-)-Phencyphos Hydrate
Reactant of Route 4
(R)-(-)-Phencyphos Hydrate
Reactant of Route 5
(R)-(-)-Phencyphos Hydrate
Reactant of Route 6
(R)-(-)-Phencyphos Hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.